molecular formula C8H17N B3149681 1-Ethylazepane CAS No. 6763-91-3

1-Ethylazepane

Cat. No. B3149681
CAS RN: 6763-91-3
M. Wt: 127.23 g/mol
InChI Key: RUOFIIKCANAEBW-UHFFFAOYSA-N
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Description

1-Ethylazepane, also known as N-Ethylhomopiperidine, is a chemical compound with the molecular formula C8H17N . Its average mass is 127.227 Da and its monoisotopic mass is 127.136101 Da . It is also known by other names such as 1-Ethylazepan in German, 1-Éthylazépane in French, and 1-ETHYLHOMOPIPERAZINE .

Scientific Research Applications

Synthesis and Application of Chemical Compounds

Research in the field of chemical synthesis often focuses on developing new methods and compounds with potential applications in various industries, including pharmaceuticals, agriculture, and materials science. While direct information on "1-Ethylazepane" is scarce, related studies on compounds such as 1-Methylcyclopropene (1-MCP) and ethylene-related compounds provide insights into the broader context of chemical research and applications.

1-Methylcyclopropene (1-MCP) is extensively studied for its role in inhibiting ethylene perception in fruits and vegetables, thereby extending their shelf life and maintaining quality. 1-MCP's commercialization significantly impacted the apple industry and has potential for other fruits and vegetables, highlighting the importance of ethylene inhibitors in agricultural applications (Watkins, 2006).

Further, the synthesis of ring-fused 1-Benzazepines via [1,5]-hydride shift/7-Endo cyclization sequences represents an advancement in the synthesis of complex heterocyclic compounds. This research indicates the ongoing efforts to develop new synthetic pathways for creating bioactive molecules, potentially including compounds with structures similar to "this compound" (Chang Won Suh, Su Jin Kwon, D. Kim, 2017).

properties

IUPAC Name

1-ethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-9-7-5-3-4-6-8-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOFIIKCANAEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.